

ONO-7579: A Pan-TRK Inhibitor for NTRK Fusion-Positive Cancers

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Compound of Interest		
Compound Name:	ONO-7579	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are oncogenic drivers in a wide range of adult and pediatric tumors. These fusions lead to the constitutive activation of TRK receptor tyrosine kinases (TRKA, TRKB, and TRKC), promoting uncontrolled cell proliferation and survival. **ONO-7579** is an orally bioavailable, selective, and potent pan-TRK inhibitor designed to target these oncogenic fusion proteins. This technical guide provides a comprehensive overview of the preclinical data and clinical development of **ONO-7579**, with a focus on its mechanism of action, quantitative efficacy data, and the experimental protocols used in its evaluation.

Introduction

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Chromosomal rearrangements resulting in NTRK gene fusions can lead to the formation of chimeric oncoproteins with ligand-independent, constitutive kinase activity.[2][3] These fusion proteins activate downstream signaling pathways, including the RAS/MEK/ERK and PI3K/AKT pathways, driving tumorigenesis.[3][4] **ONO-7579** is a small molecule inhibitor that specifically targets and binds to TRK fusion proteins, blocking their kinase activity and downstream signaling, ultimately leading to apoptosis in cancer cells.[1]

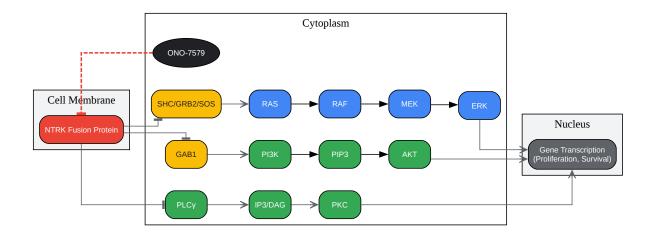


Mechanism of Action

ONO-7579 functions as a highly potent and selective pan-TRK inhibitor, targeting the ATP-binding site of the TRKA, TRKB, and TRKC kinase domains.[1] By inhibiting the phosphorylation of TRK fusion proteins, **ONO-7579** effectively abrogates the constitutive signaling that drives tumor growth and survival.[1] Preclinical studies have demonstrated that **ONO-7579**'s anti-tumor activity is directly correlated with the inhibition of TRK phosphorylation. [5]

Signaling Pathway

The constitutive activation of NTRK fusion proteins triggers a cascade of downstream signaling events. The primary pathways implicated in NTRK fusion-driven cancers are the MAPK/ERK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival and growth. **ONO-7579**'s inhibition of the TRK kinase domain effectively shuts down these oncogenic signals.



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ONO-7579 Inhibition of NTRK Fusion Signaling



Quantitative Preclinical Data

The anti-tumor efficacy of **ONO-7579** has been evaluated in both in vitro and in vivo preclinical models.

Table 1: In Vitro Efficacy of ONO-7579

Cell Line	Cancer Type	NTRK Fusion	Assay Type	Endpoint	Result	Referenc e
KM12	Colorectal Cancer	TPM3- NTRK1	pTRKA Inhibition	EC50	17.6 ng/g	[5][6]
TYGBK-1	Gallbladder Cancer	Not Specified	Proliferatio n (MTS)	Cell Viability	Dose- dependent suppressio n	[7]
NOZ	Gallbladder Cancer	Not Specified	Proliferatio n (MTS)	Cell Viability	No significant suppressio n	[7]
TYGBK-1	Gallbladder Cancer	Not Specified	Migration/I nvasion	Cell Motility	Significant inhibition	[7]
NOZ	Gallbladder Cancer	Not Specified	Migration/I nvasion	Cell Motility	Significant inhibition	[7]

Table 2: In Vivo Efficacy of ONO-7579 in KM12 Xenograft Model



Parameter	Description	Value	Reference
Model	Murine xenograft with human colorectal cancer cell line KM12 (TPM3-NTRK1 fusion)	-	[5]
Dosing	Oral, once daily	0.06 - 0.60 mg/kg	[5]
pTRKA Inhibition for Anti-tumor Effect	Threshold for a sharp increase in anti-tumor effect	>60%	[5]
pTRKA Inhibition for Tumor Reduction	Required level for tumor regression	>91.5%	[5]

Clinical Trial Data

A Phase 1/2 clinical trial (NCT03182257) was initiated to evaluate the safety, tolerability, and efficacy of **ONO-7579** in patients with advanced solid tumors, with an expansion cohort for patients with NTRK fusion-positive cancers.[8] The study was designed as a dose-escalation and expansion study.[8] However, the trial was terminated, and as of now, no clinical results have been publicly released.

Table 3: ONO-7579-01 Clinical Trial Design

(NCT03182257)

Phase	Study Design	Patient Population	Dosage	Status
1/2	Open-label, dose-escalation and expansion	Advanced solid tumors / NTRK fusion-positive advanced solid tumors	3 mg to 300 mg once daily	Terminated

Experimental Protocols



The following are detailed methodologies for key experiments cited in the evaluation of **ONO-7579**.

In Vitro Cell Proliferation (MTS Assay)

This protocol is based on the methodology used in the study of **ONO-7579** in gallbladder cancer cell lines.

- Cell Seeding: Plate cancer cells (e.g., TYGBK-1, NOZ) in 96-well plates at a density of 5,000 cells per well and incubate overnight.
- Treatment: Treat the cells with varying concentrations of ONO-7579 and incubate for 72 hours.
- MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.



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MTS Cell Proliferation Assay Workflow

Transwell Migration and Invasion Assay

This protocol is adapted from the methods used to assess the effect of **ONO-7579** on gallbladder cancer cell motility.

- Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert with Matrigel. For migration assays, no coating is needed.
- Cell Seeding: Seed cancer cells in the upper chamber in serum-free media.
- Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.



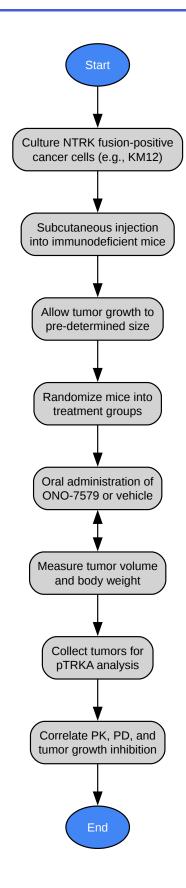
- Treatment: Add **ONO-7579** to the upper chamber with the cells.
- Incubation: Incubate for 6 hours (migration) or 18 hours (invasion).
- Cell Removal: Remove non-migrated/invaded cells from the top of the membrane with a cotton swab.
- Fixation and Staining: Fix the cells on the bottom of the membrane with methanol and stain with crystal violet.
- Quantification: Count the number of stained cells in multiple fields of view under a microscope.

Murine Xenograft Model

This protocol is based on the study of **ONO-7579** in a KM12 colorectal cancer xenograft model. [5]

- Cell Line: Use a human cancer cell line with a known NTRK fusion (e.g., KM12 with TPM3-NTRK1).
- Animal Model: Use immunodeficient mice (e.g., BALB/c nude).
- Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
- Tumor Growth: Allow tumors to reach a palpable size.
- Treatment: Administer ONO-7579 orally once daily at specified doses (e.g., 0.06-0.60 mg/kg).
- Monitoring: Measure tumor volume and body weight regularly.
- Pharmacodynamic Analysis: At specified time points, collect tumor tissue to measure the levels of phosphorylated TRKA (pTRKA) by Western blot or other methods.
- Data Analysis: Correlate ONO-7579 concentrations in plasma and tumor with pTRKA levels and tumor growth inhibition.





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Murine Xenograft Model Workflow



Conclusion

ONO-7579 is a potent and selective pan-TRK inhibitor that has demonstrated significant antitumor activity in preclinical models of NTRK fusion-positive cancers. Its mechanism of action, centered on the inhibition of TRK phosphorylation and downstream oncogenic signaling, is well-defined. While the clinical development of **ONO-7579** was halted, the preclinical data provide a strong rationale for the continued exploration of pan-TRK inhibitors as a therapeutic strategy for this molecularly defined subset of cancers. The experimental protocols detailed herein offer a framework for the continued investigation of novel TRK inhibitors.

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